
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with a carboxamide group, a cyclohexyl group, and a diethylaminoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Diethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-diethylaminoethyl chloride under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反应分析
Types of Reactions
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, thiols, amines, NaH, K2CO3
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds
科学研究应用
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The xanthene core can facilitate interactions with biological macromolecules, while the diethylaminoethyl group can enhance membrane permeability and target specificity.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-N-(2-diethylaminoethyl)-3-phenyl-propanamide
- N-cyclohexyl-N-ethylcyclohexanamine
Uniqueness
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescence properties and reactivity. This distinguishes it from other similar compounds that may lack the xanthene structure or have different functional groups, leading to variations in chemical behavior and applications.
属性
CAS 编号 |
6325-88-8 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H34N2O2/c1-3-27(4-2)18-19-28(20-12-6-5-7-13-20)26(29)25-21-14-8-10-16-23(21)30-24-17-11-9-15-22(24)25/h8-11,14-17,20,25H,3-7,12-13,18-19H2,1-2H3 |
InChI 键 |
WCYFVRVRYZBVMZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


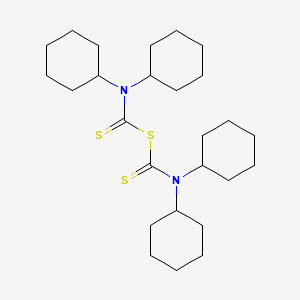
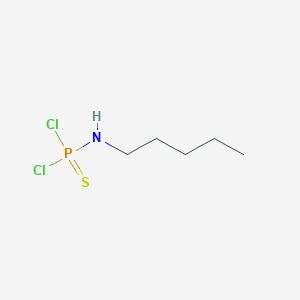
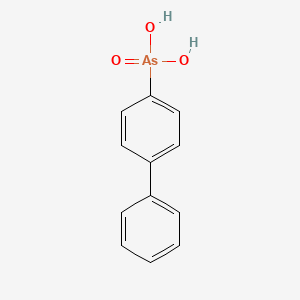
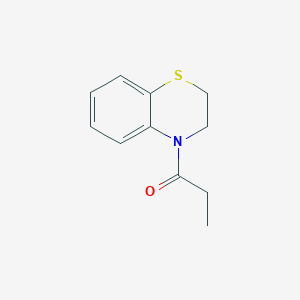
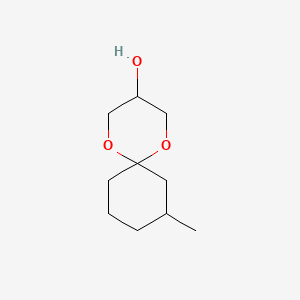
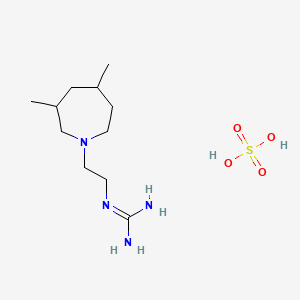
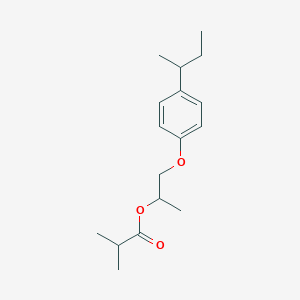
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

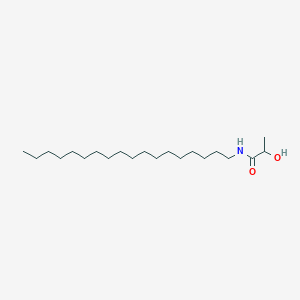
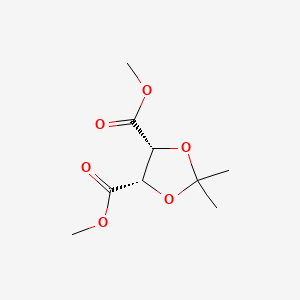
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)

